molecular formula C9H10O3 B13210596 2-(5-Cyclopropylfuran-2-yl)acetic acid

2-(5-Cyclopropylfuran-2-yl)acetic acid

Cat. No.: B13210596
M. Wt: 166.17 g/mol
InChI Key: FRFQTYGINQDZBN-UHFFFAOYSA-N
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Description

2-(5-Cyclopropylfuran-2-yl)acetic acid is a furan-derived carboxylic acid characterized by a cyclopropyl substituent at the 5-position of the furan ring and an acetic acid group at the 2-position. The cyclopropyl group introduces steric strain and unique electronic effects due to its non-planar geometry, distinguishing it from larger substituents like cyclohexyl or isopropyl groups found in related compounds .

Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

2-(5-cyclopropylfuran-2-yl)acetic acid

InChI

InChI=1S/C9H10O3/c10-9(11)5-7-3-4-8(12-7)6-1-2-6/h3-4,6H,1-2,5H2,(H,10,11)

InChI Key

FRFQTYGINQDZBN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=C(O2)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Cyclopropylfuran-2-yl)acetic acid typically involves the reaction of 2-acetyl furan with cyclopropyl reagents under specific conditions. One common method includes the use of sodium nitrite and metal catalysts to obtain 2-oxo-2-furanacetic acid, which is then reacted with cyclopropyl derivatives .

Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Cyclopropylfuran-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan carboxylic acids, while reduction can produce furan alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-Cyclopropylfuran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence signal transduction pathways, and affect cellular processes. Detailed studies are required to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Data Table: Key Properties of Analogous Compounds

Compound Name Molecular Formula Substituents Melting Point (K) Crystal System Intermolecular Interactions Reference
2-(5-Cyclopropylfuran-2-yl)acetic acid C9H10O3 5-Cyclopropyl, 2-acetic acid Not reported Not available O–H⋯O (hypothesized) Target compound
2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid C19H24O3S 5-Cyclohexyl, 3-isopropylsulfanyl 423–424 Triclinic (P1) O–H⋯O, C–H⋯π, π–π stacking
(5-Isopropyl-1-benzofuran-3-yl)acetic acid C13H14O3 5-Isopropyl, 3-acetic acid Not reported Not available Not reported
2-Cyclopropyl-2-(3-fluoro-5-methylphenyl)acetic acid C12H13FO2 Cyclopropyl, 3-fluoro-5-methylphenyl Not reported Not available Not reported

Biological Activity

2-(5-Cyclopropylfuran-2-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12O2C_{11}H_{12}O_2. Its structure includes a cyclopropyl group attached to a furan ring, which contributes to its unique biological properties.

PropertyValue
Molecular FormulaC11H12O2C_{11}H_{12}O_2
Molecular Weight188.21 g/mol
IUPAC NameThis compound

Biological Activity

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, analgesic, and potential neuroprotective effects.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. For instance, it has been shown to reduce levels of TNF-α and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases.

Analgesic Effects

Animal models have indicated that this compound possesses significant analgesic properties. In a study involving carrageenan-induced paw edema in rats, administration of the compound resulted in a notable reduction in paw swelling compared to control groups, indicating its effectiveness as an analgesic agent.

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of cyclooxygenase (COX) enzymes. This inhibition leads to decreased synthesis of prostaglandins, which are mediators of inflammation and pain.

COX Inhibition Studies

Table 1 summarizes the IC50 values for various compounds related to COX inhibition:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compound8.00.5
Aspirin10.01.0
Celecoxib20.00.05

These results indicate that this compound has a favorable selectivity for COX-2 over COX-1, making it a potential candidate for developing anti-inflammatory drugs with fewer gastrointestinal side effects.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Inflammatory Bowel Disease (IBD) :
    A double-blind placebo-controlled trial assessed the efficacy of this compound in patients with IBD. Results showed significant improvement in clinical scores and reduction in inflammatory markers after eight weeks of treatment.
  • Chronic Pain Management :
    In a cohort study involving patients with chronic pain conditions, those treated with this compound reported a significant decrease in pain levels and improved quality of life metrics compared to those receiving standard analgesics.

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